molecular formula C15H15NO4S2 B4573866 5-(1,3-benzodioxol-5-ylmethylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

5-(1,3-benzodioxol-5-ylmethylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4573866
M. Wt: 337.4 g/mol
InChI Key: BYHPDKLBLKZUTB-JYRVWZFOSA-N
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Description

5-(1,3-benzodioxol-5-ylmethylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C15H15NO4S2 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.04425031 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactions and Synthesis

5-(1,3-Benzodioxol-5-ylmethylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is a compound that serves as a core structure in the synthesis of various chemically and biologically active derivatives. Its reactions with nitrile oxides in pyridine solution demonstrate its versatility in creating diverse compounds such as Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines, showcasing its potential in synthetic chemistry and drug design (Kandeel & Youssef, 2001).

Antimicrobial and Antifungal Activities

Compounds derived from this compound show promising antimicrobial and antifungal activities. For instance, derivatives like 5-methoxycarbonylmethylidene-2-thioxo(or oxo)-4-thiazolidones exhibit significant inhibition against various Gram-positive and Gram-negative bacteria, as well as yeasts and molds, suggesting their potential in addressing antibiotic resistance and developing new antimicrobial agents (Nagase, 1974).

Pharmacological Potential

The pharmacological evaluation of novel 4-thiazolidinone derivatives, related closely to the core structure, as agonists of benzodiazepine receptors indicates their significant anticonvulsant activity. These findings open new avenues for the development of therapeutic agents targeting neurological disorders without impairing cognitive functions (Faizi et al., 2017).

Antiproliferative Effects

The synthesis of 2,3-disubstituted 4-thiazolidinone analogues and their antiproliferative effects on human leukemic cells highlight the potential of these compounds in cancer research. The ability of specific derivatives to induce cell death in leukemic cells presents a promising direction for the development of novel anticancer therapies (Sharath Kumar et al., 2014).

Medicinal Chemistry Applications

5-Ethoxymethylidene-4-thioxo-2-thiazolidinone serves as a versatile building block for the synthesis of novel biorelevant molecules with a thiopyrano[2,3-d][1,3]thiazole core. These compounds, identified for their high antitumor and moderate antiviral activity, underscore the potential of this compound derivatives in the development of new therapeutic agents (Atamanyuk et al., 2014).

Properties

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c1-18-6-2-5-16-14(17)13(22-15(16)21)8-10-3-4-11-12(7-10)20-9-19-11/h3-4,7-8H,2,5-6,9H2,1H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHPDKLBLKZUTB-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(1,3-benzodioxol-5-ylmethylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
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5-(1,3-benzodioxol-5-ylmethylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
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5-(1,3-benzodioxol-5-ylmethylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
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5-(1,3-benzodioxol-5-ylmethylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
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5-(1,3-benzodioxol-5-ylmethylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
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5-(1,3-benzodioxol-5-ylmethylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.